molecular formula C16H17ClN4O2S B11161586 1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11161586
M. Wt: 364.9 g/mol
InChI Key: NQROUNWTKRELHH-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiadiazole ring, and a pyrrolidine carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorophenyl isocyanate with 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine to form the intermediate compound. This intermediate is then subjected to cyclization and further functionalization to yield the final product. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the production process .

Chemical Reactions Analysis

1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, leading to the accumulation of DNA damage and cell death in cancer cells . The molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

1-(4-chlorophenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    2-(1-(3-(4-Chloroxyphenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide: This compound also contains a chlorophenyl group and a pyrrolidine moiety but differs in its benzimidazole ring structure.

    2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid: This compound features a triazole ring instead of a thiadiazole ring, leading to different chemical properties and biological activities.

Properties

Molecular Formula

C16H17ClN4O2S

Molecular Weight

364.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H17ClN4O2S/c1-9(2)15-19-20-16(24-15)18-14(23)10-7-13(22)21(8-10)12-5-3-11(17)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,20,23)

InChI Key

NQROUNWTKRELHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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